molecular formula C7H7N3O B11921095 3-Aminopyrazolo[1,5-a]pyridin-4-ol

3-Aminopyrazolo[1,5-a]pyridin-4-ol

Cat. No.: B11921095
M. Wt: 149.15 g/mol
InChI Key: JTLSEACOPCGUEO-UHFFFAOYSA-N
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Description

3-Aminopyrazolo[1,5-a]pyridin-4-ol is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminocyanopyrazole with formic acid, followed by refluxing to afford the desired product . Another approach involves the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrazolo[1,5-a]pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Aminopyrazolo[1,5-a]pyridin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazole: A simpler analog with similar biological activities.

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with notable pharmacological properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer activities.

Uniqueness

3-Aminopyrazolo[1,5-a]pyridin-4-ol stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-aminopyrazolo[1,5-a]pyridin-4-ol

InChI

InChI=1S/C7H7N3O/c8-5-4-9-10-3-1-2-6(11)7(5)10/h1-4,11H,8H2

InChI Key

JTLSEACOPCGUEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)N)C(=C1)O

Origin of Product

United States

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